Ketone, 1-adamantyl piperidinomethyl, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

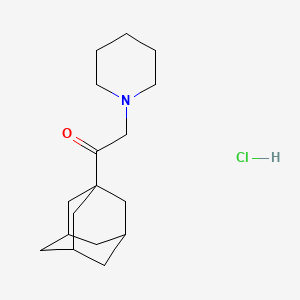

Ketone, 1-adamantyl piperidinomethyl, hydrochloride is a complex organic compound featuring an adamantane core, a piperidinomethyl group, and a hydrochloride moiety

Synthetic Routes and Reaction Conditions:

Adamantane Derivative Synthesis: The synthesis of 1-adamantyl piperidinomethyl, hydrochloride typically begins with the construction of the adamantane framework. This can be achieved through methods such as total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.

Functionalization: The adamantane core is functionalized by introducing the piperidinomethyl group. This step often involves cyclization reactions and the use of specific reagents to ensure the correct positioning of the functional group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is typically achieved by treating the ketone derivative with hydrochloric acid.

Industrial Production Methods:

Scale-Up Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the adamantane core or the piperidinomethyl group is oxidized to introduce new functional groups.

Reduction: Reduction reactions can be performed to convert ketone groups to alcohols or other reduced forms.

Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids, ketones, or alcohols.

Reduction Products: Reduction typically results in alcohols or amines.

Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies. Biology: In biological research, the compound can be used as a probe to study biological systems, particularly in understanding molecular interactions and pathways. Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The adamantane core is known for its ability to cross biological membranes, making it useful in drug delivery systems. Industry: The compound's unique properties make it suitable for use in materials science, such as in the creation of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which Ketone, 1-adamantyl piperidinomethyl, hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The adamantane core can enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that lead to biological effects.

Pathways: The compound may influence various cellular pathways, such as those involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Adamantane Derivatives: Other compounds with an adamantane core, such as 1-adamantylamine or 1-adamantylmethanol.

Piperidinomethyl Derivatives: Compounds with a piperidinomethyl group attached to different cores.

Hydrochloride Salts: Other hydrochloride salts of organic compounds.

Uniqueness: Ketone, 1-adamantyl piperidinomethyl, hydrochloride is unique due to its combination of the adamantane core, piperidinomethyl group, and hydrochloride moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Ketone, 1-adamantyl piperidinomethyl, hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly in the context of cancer therapy and neurodegenerative diseases, while also discussing its pharmacological properties and relevant case studies.

- Molecular Formula : C17H28ClNO

- Molecular Weight : 299.88 g/mol

- Structure : The compound features a ketone functional group linked to a piperidine ring and an adamantyl moiety, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key proteins involved in cancer progression, such as IKKb, which is pivotal in NF-κB signaling pathways. For instance, certain piperidine derivatives demonstrated better IKKb inhibitory properties compared to established anticancer drugs like bleomycin .

Neuroprotective Effects

In addition to anticancer properties, compounds with similar structures have been investigated for their neuroprotective effects. Research indicates that some piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .

- Case Study : A study involving a piperidine derivative showed significant inhibition of AChE activity, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activities of ketone derivatives compared to traditional therapeutic agents:

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components:

- Piperidine Ring : Essential for binding interactions with target proteins.

- Adamantyl Group : Enhances lipophilicity and cellular uptake.

Studies indicate that modifications in the ketone bridge can significantly affect the compound's binding affinity and biological efficacy .

Properties

CAS No. |

23479-47-2 |

|---|---|

Molecular Formula |

C17H28ClNO |

Molecular Weight |

297.9 g/mol |

IUPAC Name |

1-(1-adamantyl)-2-piperidin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C17H27NO.ClH/c19-16(12-18-4-2-1-3-5-18)17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2;1H |

InChI Key |

JAPQLDFOGYVHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.